molecular formula C11H12O4 B13402907 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B13402907
M. Wt: 208.21 g/mol
InChI Key: XPZOXAZTCXSTGD-UHFFFAOYSA-N
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Description

7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ethyl 2-(2-hydroxyphenyl)acetate as a starting material, which undergoes cyclization in the presence of an acid catalyst to form the benzofuran ring . The reaction conditions often include heating the mixture to promote cyclization and subsequent purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzofuran derivatives .

Mechanism of Action

The mechanism of action of 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, bioavailability, and interaction with molecular targets compared to other benzofuran derivatives .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

7-ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H12O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-5,9H,2,6H2,1H3,(H,12,13)

InChI Key

XPZOXAZTCXSTGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(C2)C(=O)O

Origin of Product

United States

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